molecular formula C25H28N6O2 B2815441 3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione CAS No. 878430-90-1

3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione

Cat. No. B2815441
CAS RN: 878430-90-1
M. Wt: 444.539
InChI Key: FMSNXOABFCRVFQ-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C25H28N6O2 and its molecular weight is 444.539. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading Cardiovascular Activity of Purine Derivatives

Purine derivatives, structurally similar to the compound , have been synthesized and tested for cardiovascular activities. These compounds showed prophylactic antiarrhythmic activity and hypotensive activity in experimental settings. For example, one study found that certain derivatives exhibited strong prophylactic antiarrhythmic activity, while others displayed hypotensive activity due to their affinity for alpha-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Vasodilatory and Antiasthmatic Applications

Subheading Xanthene Derivatives for Vasodilation and Antiasthmatic Effects

Research into xanthene derivatives, which are known for their vasodilatory activity, has led to the development of compounds for potential anti-asthmatic applications. One such study synthesized and characterized a series of compounds and evaluated them for pulmonary vasodilator activity. The most active derivative from the series significantly surpassed the standard Cilostazol in activity, indicating the potential for these compounds in treating asthmatic conditions (Bhatia et al., 2016).

Antibiotic Potency Enhancement

Subheading Enhancing Antibiotic Efficacy Against Resistant Bacteria

Compounds structurally related to the target molecule have been investigated for their ability to enhance the effectiveness of antibiotics against resistant bacterial strains like MRSA (methicillin-resistant Staphylococcus aureus). Some derivatives, specifically those with naphthalene components, significantly improved the efficacy of beta-lactam antibiotics and ciprofloxacin against resistant strains, offering a promising approach to combating antibiotic resistance (Matys et al., 2015).

Antihistaminic Activity

Subheading Potential in Antihistaminic Applications

A series of compounds with structural similarities to the query compound have been synthesized and evaluated for their antihistaminic activities. These studies have demonstrated the potential of certain derivatives in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their utility in developing new antihistamines (Pascal et al., 1985).

properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-17(2)15-31-21-22(28(3)25(33)27-23(21)32)26-24(31)30-13-11-29(12-14-30)16-19-9-6-8-18-7-4-5-10-20(18)19/h4-10H,1,11-16H2,2-3H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSNXOABFCRVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione

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